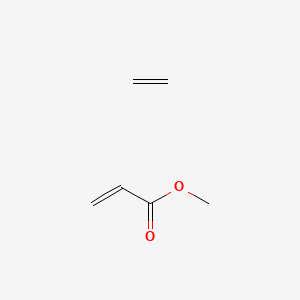
Ethene;methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene;methyl prop-2-enoate, also known as ethylene; methyl prop-2-enoate, is a chemical compound with the molecular formula C13H20O5. It is a member of the acrylate family, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is known for its diverse applications in various fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene;methyl prop-2-enoate can be synthesized through several methods:
Bulk Polymerization: In the presence of acetic acid and benzoyl peroxide as an initiator, vinyl acetate undergoes bulk polymerization.
Polymerization in Solvent: Using polyvinyl alcohol as a dispersant, the polymerization occurs in a solvent at a specific temperature.
Esterification: The liquid phase esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethene;methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethene;methyl prop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethene;methyl prop-2-enoate involves the hydrolysis of acrylate esters and the formation of acrylic acid, which is a detoxification mechanism . This process involves molecular targets and pathways that are crucial for its various applications.
Comparaison Avec Des Composés Similaires
Ethene;methyl prop-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds are acrylates, but methyl acrylate has different physical and chemical properties.
Glycidyl methacrylate: This compound is another member of the acrylate family with unique applications in polymer synthesis.
2-Ethyl hexyl acrylate: Known for its use in the production of flexible and tough materials.
This compound stands out due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
25103-74-6 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
ethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H4/c1-3-4(5)6-2;1-2/h3H,1H2,2H3;1-2H2 |
Clé InChI |
HGVPOWOAHALJHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C.C=C |
SMILES canonique |
COC(=O)C=C.C=C |
Key on ui other cas no. |
25103-74-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















